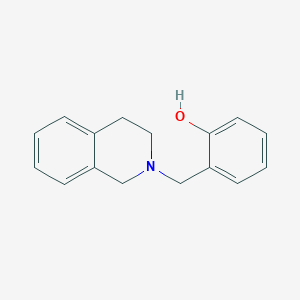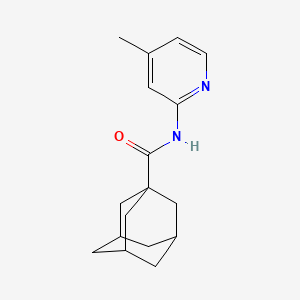![molecular formula C15H23N3O2S B4995254 N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)
N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, commonly known as MPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTU is a thiourea derivative that has been studied for its biochemical and physiological effects, mechanism of action, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of MPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPTU has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation. MPTU has also been shown to inhibit the activity of thioredoxin reductase, which plays a role in oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. MPTU has been shown to reduce oxidative stress and inflammation by inhibiting the activity of various enzymes and signaling pathways. MPTU has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
MPTU has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. MPTU is also relatively easy to synthesize and can be purified by recrystallization. However, MPTU also has some limitations, including its limited availability and high cost.
Future Directions
There are several future directions for research on MPTU. One area of research could focus on the development of MPTU analogs with improved potency and selectivity. Another area of research could focus on the use of MPTU in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MPTU and its potential applications in various fields.
Synthesis Methods
The synthesis of MPTU involves the reaction of 2-methoxyaniline with 3-chloropropylmorpholine and thiourea in the presence of a base. The reaction results in the formation of MPTU as a white solid, which can be purified by recrystallization.
Scientific Research Applications
MPTU has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, MPTU has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, MPTU has been studied for its ability to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, MPTU has been shown to improve endothelial function and reduce oxidative stress.
properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-19-14-6-3-2-5-13(14)17-15(21)16-7-4-8-18-9-11-20-12-10-18/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCOOYHJVIWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995172.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)
![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine](/img/structure/B4995212.png)
![2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)


![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4995238.png)

![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4995270.png)


![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)